molecular formula C9H5BrFNO2 B1413257 2-Bromo-3-cyano-4-fluorophenylacetic acid CAS No. 1806848-71-4

2-Bromo-3-cyano-4-fluorophenylacetic acid

Cat. No.: B1413257
CAS No.: 1806848-71-4
M. Wt: 258.04 g/mol
InChI Key: NJHPTAFGGQSGDI-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-fluorophenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and fluorine substituents on a phenyl ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-4-fluorophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl acetic acid derivative followed by cyanation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-4-fluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acetic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-cyano-4-fluorophenylacetic acid has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-fluorophenylacetic acid involves its interaction with specific molecular targets. The presence of bromine, cyano, and fluorine groups can influence its reactivity and binding affinity to various receptors or enzymes. These interactions can lead to changes in biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-3-fluorophenyl)acetic acid: Similar structure but lacks the cyano group.

    2-(4-Bromo-2-fluorophenyl)acetic acid: Similar structure with different substitution pattern

Uniqueness

2-Bromo-3-cyano-4-fluorophenylacetic acid is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-(2-bromo-3-cyano-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-9-5(3-8(13)14)1-2-7(11)6(9)4-12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHPTAFGGQSGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-cyano-4-fluorophenylacetic acid
Reactant of Route 2
2-Bromo-3-cyano-4-fluorophenylacetic acid
Reactant of Route 3
2-Bromo-3-cyano-4-fluorophenylacetic acid
Reactant of Route 4
2-Bromo-3-cyano-4-fluorophenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-cyano-4-fluorophenylacetic acid
Reactant of Route 6
2-Bromo-3-cyano-4-fluorophenylacetic acid

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